molecular formula C19H17N7O8 B13998102 L-Glutamic acid, N-(4-(nitroso((1,2,3,4-tetrahydro-2,4-dioxo-6-pteridinyl)methyl)amino)benzoyl)-(9CI) CAS No. 53421-16-2

L-Glutamic acid, N-(4-(nitroso((1,2,3,4-tetrahydro-2,4-dioxo-6-pteridinyl)methyl)amino)benzoyl)-(9CI)

Cat. No.: B13998102
CAS No.: 53421-16-2
M. Wt: 471.4 g/mol
InChI Key: KFMRVHJXQLOMMS-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a pteridine ring, a nitroso group, and a benzoyl group. This compound is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps. One common method includes the reaction of pteridine derivatives with nitroso compounds under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitroso group to form amines.

    Substitution: The benzoyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific solvents, temperatures, and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.

Scientific Research Applications

2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pteridine ring can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methopterin: Similar in structure but with different functional groups.

    N-nitroso-folic acid: Shares the nitroso group but has a different overall structure.

    N-nitroso-mefanamic acid: Another nitroso compound with distinct chemical properties.

Uniqueness

2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitroso-amino]benzoyl]amino]pentanedioic acid is unique due to its combination of a pteridine ring, nitroso group, and benzoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

53421-16-2

Molecular Formula

C19H17N7O8

Molecular Weight

471.4 g/mol

IUPAC Name

2-[[4-[(2,4-dioxo-1H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H17N7O8/c27-13(28)6-5-12(18(31)32)22-16(29)9-1-3-11(4-2-9)26(25-34)8-10-7-20-15-14(21-10)17(30)24-19(33)23-15/h1-4,7,12H,5-6,8H2,(H,22,29)(H,27,28)(H,31,32)(H2,20,23,24,30,33)

InChI Key

KFMRVHJXQLOMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=O)N3)N=O

Origin of Product

United States

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